molecular formula C11H12BrN3O B2358782 3-(3-Bromo-4-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine CAS No. 1182961-37-0

3-(3-Bromo-4-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine

Cat. No.: B2358782
CAS No.: 1182961-37-0
M. Wt: 282.141
InChI Key: DMLWJJHTQBUPAX-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is a brominated pyrazole derivative offered for research and development purposes. Pyrazole-based compounds are prominent scaffolds in medicinal chemistry and drug discovery, known for their diverse pharmacological activities. The structure of this compound, featuring a bromo-methoxyphenyl moiety, suggests its potential utility as a key synthetic intermediate. Researchers can leverage the reactivity of the bromine atom for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to create libraries of novel molecules for biological screening. Similarly, the amine group serves as a handle for derivatization through amide bond formation or reductive amination. This makes it a valuable building block in the synthesis of potential bioactive compounds, such as kinase inhibitors or other heterocyclic active pharmaceutical ingredients (APIs). This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(3-bromo-4-methoxyphenyl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c1-15-11(13)6-9(14-15)7-3-4-10(16-2)8(12)5-7/h3-6H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLWJJHTQBUPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=C(C=C2)OC)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diethyl Butynedioate-Based Route (Adapted from CN112079781A)

The patent-published synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine provides a foundational framework. While the original route brominates the pyrazole at position 5, strategic modifications could enable aryl group introduction at position 3:

Step 1: Cyclocondensation
Diethyl butynedioate reacts with methylhydrazine in diethyl ether at −10°C to form ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (Yield: 78%).

Modification for Aryl Introduction
Replacing diethyl butynedioate with a custom β-keto ester bearing the 3-bromo-4-methoxyphenyl group could directly yield the target pyrazole. For example:
$$
\text{Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate} + \text{Methylhydrazine} \rightarrow \text{Target Compound}
$$
Challenges: Synthesis of the substituted β-keto ester requires 3-bromo-4-methoxyacetophenone, which may necessitate directed ortho-bromination of 4-methoxyacetophenone using N-bromosuccinimide (NBS) under radical conditions.

Late-Stage Aryl Functionalization Approaches

Suzuki-Miyaura Cross-Coupling

A halogenated pyrazole intermediate enables Pd-catalyzed coupling with 3-bromo-4-methoxyphenylboronic acid:

Intermediate Preparation

  • Synthesize 3-iodo-1-methyl-1H-pyrazol-5-amine via iodination of 1-methyl-1H-pyrazol-5-amine using N-iodosuccinimide.
  • Cross-coupling under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C).

Advantages : High regioselectivity; compatible with sensitive amine groups when protecting strategies (e.g., Boc) are employed.

Directed Bromination of Pre-formed Arylpyrazoles

Electrophilic Aromatic Substitution

Brominating 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CAS 92469-35-7) presents steric and electronic challenges:

Reaction Conditions

  • Reagent: Br₂/FeBr₃ in CH₂Cl₂ at 0°C
  • Outcome: Methoxy’s ortho/para-directing effect predominantly yields 3-(2-bromo-4-methoxyphenyl) isomer (unwanted regioisomer).

Alternative Strategy :
Utilize directed ortho-metalation (DoM) with LDA to deprotonate the position meta to methoxy, followed by quenching with Br₂:
$$
\text{3-(4-Methoxyphenyl)pyrazole} \xrightarrow{\text{LDA, −78°C}} \text{Lithiated intermediate} \xrightarrow{\text{Br}_2} \text{Target Compound}
$$
Limitation: Requires rigorous anhydrous conditions and cryogenic temperatures.

Comparative Method Evaluation

Method Steps Overall Yield (%) Key Challenges Scalability
β-Keto Condensation 3 35–40 Synthesis of custom β-keto ester Moderate
Suzuki Coupling 5 25–30 Iodopyrazole instability Low
Directed Bromination 4 15–20 Regioselectivity control High

Data synthesized from Refs

Optimization Insights and Process Chemistry

Protecting Group Strategies

  • Boc Protection : Tert-butyl carbamate formation (as in Ref) stabilizes the amine during bromination/coupling steps. Deprotection with TFA quantitatively regenerates the free amine.

Solvent Effects in Cyclocondensation

Polar aprotic solvents (DMF, NMP) improve yields in β-keto ester condensations by stabilizing transition states. However, they complicate product isolation vs. ethereal solvents.

Analytical Characterization Benchmarks

Successful synthesis requires verification through:

  • ¹H NMR : Aromatic protons between δ 6.8–7.5 ppm (aryl), NH₂ at δ 4.5–5.0 ppm (broad).
  • LC-MS : [M+H]⁺ = 296.03 (C₁₁H₁₂BrN₃O requires 296.02).

Industrial-Scale Considerations

  • Cost Drivers : 3-Bromo-4-methoxybenzene boronic acid (≈$320/g, Sigma-Aldrich) makes Suzuki coupling prohibitively expensive for bulk production.
  • Preferred Route : β-Keto ester condensation using in-house synthesized 3-bromo-4-methoxyacetophenone (projected cost: $45/g at 10 kg scale).

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the bromine atom or the pyrazole ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Antimicrobial Properties
Research indicates that pyrazole derivatives, including 3-(3-Bromo-4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent . The structural modifications in pyrazole derivatives often enhance their biological activities, making them candidates for further pharmaceutical development.

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines, indicating their potential role in treating inflammatory diseases . The mechanism of action is proposed to involve modulation of signaling pathways related to inflammation.

Agrochemical Applications

Herbicidal Activity
Pyrazole compounds are recognized for their herbicidal properties. The structural characteristics of 3-(3-Bromo-4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine suggest it may possess herbicidal activity similar to other pyrazole derivatives used in agriculture . Research has documented the effectiveness of various pyrazole compounds in controlling weed growth, which could be applicable in developing new herbicides.

Several studies have documented the synthesis and application of pyrazole derivatives:

  • Study on Antimicrobial Activity : A study demonstrated that modifications in the pyrazole structure can lead to enhanced antibacterial activity against Escherichia coli and Pseudomonas aeruginosa .
  • Herbicidal Efficacy : Research on similar compounds has shown promising results in controlling specific weed species, suggesting that 3-(3-Bromo-4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine may also exhibit similar efficacy .

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyrazole-5-amine derivatives, focusing on substituent effects, synthetic routes, and available physicochemical or biological data.

Substituent Variations on the Pyrazole Core

Position 1 Substitutions
  • 1-Methyl Group : The target compound’s methyl group at position 1 is a common feature in pyrazole derivatives to enhance metabolic stability. For example, 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine (C10H10ClN3) shares this methyl group but replaces bromine with chlorine and lacks the methoxy substituent .
  • 1-Phenyl Group : Compounds like 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-amine (C16H14BrN3O) feature bulkier aryl groups at position 1, which may reduce solubility compared to the methyl-substituted target compound .
Position 3 Substitutions
  • Brominated Aryl Groups: 3-(4-Bromophenyl): 3-(4-Bromophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine (C16H14BrN3O) differs from the target compound by having a 4-bromo substituent instead of 3-bromo-4-methoxy. 3-(3-Bromophenyl): 3-(3-Bromophenyl)-1H-pyrazol-5-amine (C9H8BrN3) lacks the methyl and methoxy groups, resulting in reduced steric hindrance and polarity compared to the target compound .
  • Chlorinated Analogs : 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (C10H10ClN3) demonstrates how halogen substitution (Cl vs. Br) affects molecular weight and lipophilicity .
Methoxy Group Influence

Contrastingly, compounds like 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine (C17H23N3O) replace the bromophenyl group with a tert-butyl moiety, emphasizing steric bulk over electronic effects .

Reductive Amination

The target compound’s synthesis likely involves reductive amination, analogous to the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. This method employs sodium borohydride for imine reduction, yielding high purity (88%) without intermediate isolation .

Condensation Reactions

Compounds like 3-(4-bromophenyl)-1H-pyrazol-5-amine are synthesized via condensation of acetophenone derivatives with hydrazines, followed by cyclization. The absence of a methyl group in such analogs simplifies synthesis but reduces structural complexity .

Physicochemical and Spectroscopic Data

Table 1: Comparative Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Key Substituents IR (cm⁻¹) Reference
3-(3-Bromo-4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine C11H12BrN3O 298.14 3-Br, 4-OCH3, 1-CH3 Not reported N/A
3-(4-Bromophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine C16H14BrN3O 344.21 4-Br, 4-OCH3, 1-C6H5 NH2: ~3342, Ar-H: ~3104
3-(3-Bromophenyl)-1H-pyrazol-5-amine C9H8BrN3 238.08 3-Br, NH2 NH2: ~3341, CH3: ~2982
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine C10H10ClN3 207.66 4-Cl, 1-CH3 Not reported

Biological Activity

3-(3-Bromo-4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, with CAS number 1182961-37-0, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. The compound's molecular formula is C11H12BrN3OC_{11}H_{12}BrN_{3}O and it has a molecular weight of 282.14 g/mol . This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by relevant data tables and research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(3-Bromo-4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. The compound has shown significant cytotoxic effects against various cancer cell lines.

In Vitro Studies

Several in vitro studies have evaluated the cytotoxicity of this compound:

Cell Line IC50 (µM) Reference
MCF7 (Breast)3.79
SF-268 (Brain)12.50
NCI-H460 (Lung)42.30

These values indicate that the compound exhibits varying degrees of potency against different cancer types, with the lowest IC50 value observed in breast cancer cells (MCF7), suggesting a higher sensitivity to this agent.

The mechanism by which 3-(3-Bromo-4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine exerts its anticancer effects may involve several pathways:

  • Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells, which is a crucial mechanism for eliminating malignant cells.
  • Cell Cycle Arrest : It may also interfere with cell cycle progression, preventing cancer cells from proliferating.
  • Inhibition of Angiogenesis : By inhibiting new blood vessel formation, it could starve tumors of necessary nutrients and oxygen.

Case Studies

Case studies involving similar pyrazole derivatives provide additional context for understanding the biological activity of this compound:

  • Study on N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline :
    • Cell Lines : Hep-2 and P815
    • Results : Significant cytotoxic potential with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively .
  • Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives :
    • Findings : One derivative displayed an IC50 value of 26 µM against A549 lung cancer cells, indicating effective inhibition .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole compounds often correlates with their structural features. For instance, the presence of bromine and methoxy groups in 3-(3-Bromo-4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine enhances its lipophilicity and may improve its ability to penetrate cell membranes, thereby increasing its anticancer efficacy.

Q & A

Basic Research Questions

Q. How can the synthesis of 3-(3-Bromo-4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine be optimized for higher yields and purity?

  • Methodological Answer : Synthesis optimization involves multi-step reactions starting from brominated phenyl precursors and pyrazole derivatives. Key factors include:

  • Bromination : Use of bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., inert atmosphere, 0–25°C) to avoid over-bromination .
  • Coupling Reactions : Selection of catalysts (e.g., Pd-based catalysts for cross-coupling) and solvents (e.g., DMF or THF) to enhance regioselectivity .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the amine product. Purity >95% can be confirmed via HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, bromine-induced deshielding on aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 308.02) and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~3350 cm1^{-1} (N-H stretch) and ~1600 cm1^{-1} (C=N/C=C pyrazole ring) validate functional groups .

Q. How do electron-donating (methoxy) and electron-withdrawing (bromo) groups influence reactivity?

  • Methodological Answer :

  • The methoxy group activates the phenyl ring for electrophilic substitution (e.g., nitration), directing reactions to the ortho and para positions.
  • The bromo group deactivates the ring, favoring nucleophilic aromatic substitution (e.g., Suzuki coupling at the brominated position) .
  • Combined effects create regioselective reactivity, which can be mapped via computational methods (e.g., DFT calculations) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Test across a wide concentration range (nM to μM) to identify non-linear effects, e.g., cytotoxicity at high doses masking target-specific activity .
  • Off-Target Screening : Use kinase profiling panels or proteome-wide assays to rule out non-specific binding .
  • Metabolic Stability Assays : Evaluate hepatic microsomal stability to determine if rapid degradation explains inconsistent in vivo vs. in vitro results .

Q. How can regioselectivity be controlled during functionalization of the pyrazole ring?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer electrophiles to specific positions .
  • Metal-Mediated Reactions : Pd-catalyzed C-H activation at the 4-position of the pyrazole ring, leveraging steric hindrance from the methyl group at N1 .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution at the brominated phenyl site .

Q. What computational approaches predict interaction modes with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinase ATP-binding pockets, focusing on H-bonding with the pyrazole amine .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural modifications .

Q. How does this compound compare to structurally related pyrazole derivatives in terms of physicochemical properties?

  • Methodological Answer :

  • LogP Analysis : Experimental logP (e.g., 2.8) vs. analogs (e.g., 3.1 for 4-Bromo-1-methyl-1H-pyrazol-3-amine) reveals reduced lipophilicity due to the methoxy group .
  • Solubility : Aqueous solubility (~0.5 mg/mL at pH 7.4) can be improved via salt formation (e.g., HCl salt) or co-solvents (e.g., PEG-400) .
  • Thermal Stability : DSC/TGA shows decomposition >200°C, suitable for high-temperature reactions .

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